
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H25N7O4 and its molecular weight is 463.498. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Therapy: Targeting FGFRs
Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in several types of tumors. Consequently, targeting FGFRs has become an attractive strategy for cancer therapy. The compound demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . Specifically, compound 4h exhibits impressive FGFR inhibitory activity, making it a potential lead compound for further optimization. In vitro studies have shown that 4h inhibits breast cancer cell proliferation, induces apoptosis, and suppresses migration and invasion .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and 2-(pyridin-4-ylmethylene)hydrazinecarboxamide. The reaction involves the formation of a hydrazone intermediate, which is then cyclized to form the final product.", "Starting Materials": [ "7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione", "2-(pyridin-4-ylmethylene)hydrazinecarboxamide" ], "Reaction": [ "Step 1: Dissolve 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and 2-(pyridin-4-ylmethylene)hydrazinecarboxamide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of acid such as hydrochloric acid or sulfuric acid to the reaction mixture and stir for several hours at room temperature.", "Step 3: Remove the solvent under reduced pressure to obtain a crude product.", "Step 4: Purify the crude product by column chromatography using a suitable eluent such as a mixture of methanol and water.", "Step 5: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |
Numéro CAS |
899972-49-7 |
Nom du produit |
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione |
Formule moléculaire |
C23H25N7O4 |
Poids moléculaire |
463.498 |
Nom IUPAC |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C23H25N7O4/c1-3-15-5-4-6-18(11-15)34-14-17(31)13-30-19-20(29(2)23(33)27-21(19)32)26-22(30)28-25-12-16-7-9-24-10-8-16/h4-12,17,31H,3,13-14H2,1-2H3,(H,26,28)(H,27,32,33) |
Clé InChI |
GDXALNBSKWHAAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN=CC4=CC=NC=C4)N(C(=O)NC3=O)C)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2561580.png)
![N-[Cyclobutyl(phenyl)methyl]prop-2-enamide](/img/structure/B2561581.png)
![1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride](/img/structure/B2561582.png)
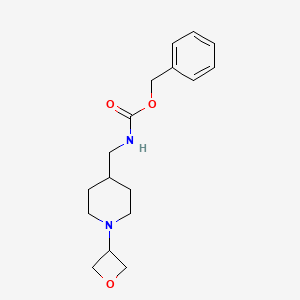
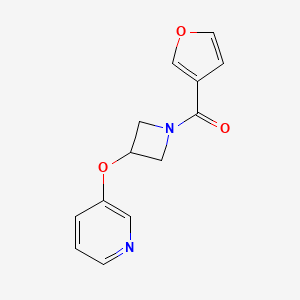
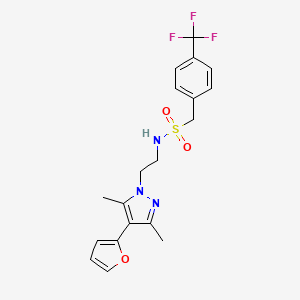
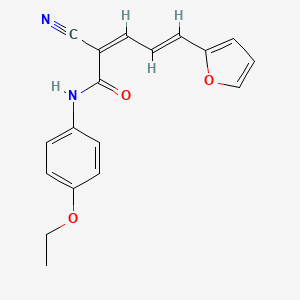
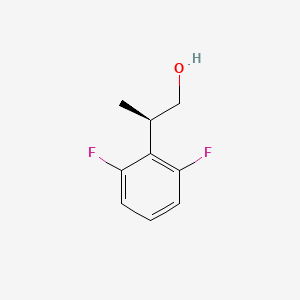
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2561593.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide](/img/structure/B2561594.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(2-chlorophenyl)propanoate](/img/structure/B2561596.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561597.png)
![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2561601.png)